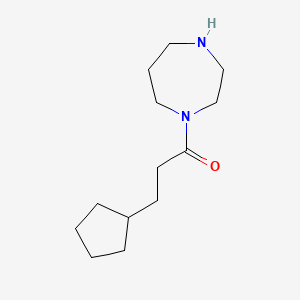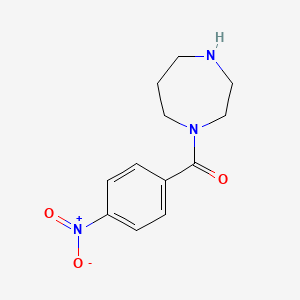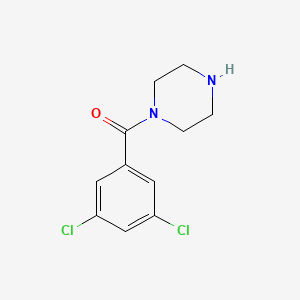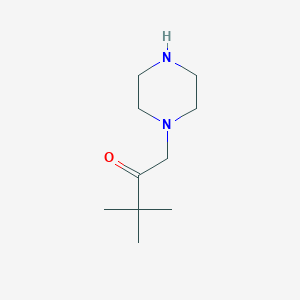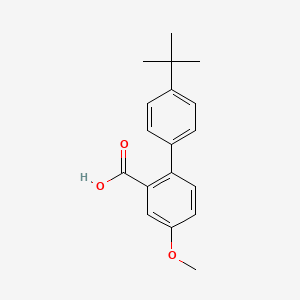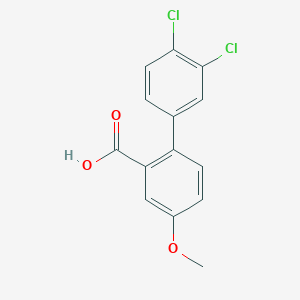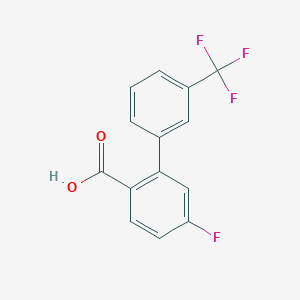
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% (2F3TFP) is a compound that has been studied in recent years for its potential applications in the scientific research field. It is an aromatic compound with a unique combination of properties that make it suitable for a wide range of applications.
Wirkmechanismus
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% has been shown to possess antioxidant, antibacterial, and antifungal properties. It is believed that these properties are due to its ability to scavenge free radicals and inhibit the growth of bacteria and fungi. Additionally, it has been shown to inhibit the activity of certain enzymes, such as lipoxygenase, which is involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% has been shown to possess antioxidant, antibacterial, and antifungal properties. Additionally, it has been shown to possess anti-inflammatory and anti-cancer effects in animal models. It has also been shown to possess neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique combination of properties makes it suitable for a wide range of applications. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, it is important to note that 2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% is a highly reactive compound and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for 2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95%. It could be further studied for its potential applications in drug discovery and development. Additionally, it could be used to study the effects of trifluoromethyl substituents on the reactivity of organic molecules. It could also be used to study the effects of trifluoromethyl substituents on the structure and function of proteins. Finally, it could be used to study the effects of trifluoromethyl substituents on the pharmacokinetics of drugs.
Synthesemethoden
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-formylbenzoic acid with 3-trifluoromethylphenol in the presence of an acid catalyst. This reaction produces the desired product, 2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95%, in a yield of approximately 95%. The second step involves the purification of the crude product by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% has been studied for its potential applications in the scientific research field. It has been shown to possess antioxidant, antibacterial, and antifungal properties, making it an attractive candidate for use in drug discovery and development. Additionally, it has been used as a model compound to study the effects of trifluoromethyl substituents on the reactivity of organic molecules.
Eigenschaften
IUPAC Name |
2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOIEYNPXFQMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588082 |
Source


|
| Record name | 4-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893737-70-7 |
Source


|
| Record name | 4-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

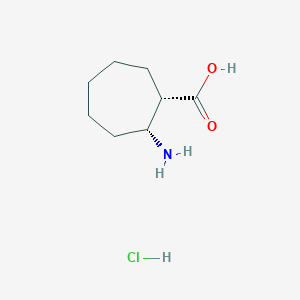
![N-[2-(Trifluoromethyl)phenyl]succinimide](/img/structure/B6286019.png)
![5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one](/img/structure/B6286029.png)
